1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate
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Overview
Description
1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.51 g/mol . This compound is known for its unique structural features, which include a quinolinium core and a nitrophenyl group connected via a butadienyl linker. It has applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Butadienyl Linker: The butadienyl linker is introduced via a Wittig reaction or similar coupling reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions.
Formation of the Ethanesulphonate Salt: The final step involves the formation of the ethanesulphonate salt by reacting the intermediate with ethanesulphonic acid
Chemical Reactions Analysis
1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Scientific Research Applications
1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium core can interact with nucleic acids and proteins. These interactions can lead to the modulation of various biochemical pathways, contributing to its biological activities .
Comparison with Similar Compounds
1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate can be compared with similar compounds such as:
1-Methyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium iodide: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(4-(4-Ethoxy-phenylamino)-buta-1,3-dienyl)-1-methyl-quinolinium iodide: This compound has an ethoxy group instead of a nitro group and an amino group instead of a quinolinium core.
Properties
CAS No. |
94200-19-8 |
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Molecular Formula |
C23H24N2O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethanesulfonate;1-ethyl-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]quinolin-1-ium |
InChI |
InChI=1S/C21H19N2O2.C2H6O3S/c1-2-22-19(16-13-18-8-4-6-10-21(18)22)9-5-3-7-17-11-14-20(15-12-17)23(24)25;1-2-6(3,4)5/h3-16H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b7-3+,9-5+; |
InChI Key |
SXDIIWZYPMEROH-PAPIATJZSA-M |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-].CCS(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)[N+](=O)[O-].CCS(=O)(=O)[O-] |
Origin of Product |
United States |
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